Bienvenue dans la boutique en ligne BenchChem!

2-thioxooxazolidin-4-one

tyrosinase inhibition melanogenesis competitive inhibitor

2‑Thioxooxazolidin‑4‑one (IUPAC: 2‑sulfanylidene‑1,3‑oxazolidin‑4‑one) is the parent heterocycle of a family of 4‑oxazolidinones that carry a thione group at position 2 [REFS‑1]. It is a low‑molecular‑weight (117.13 g mol⁻¹) solid that is practically insoluble in water but soluble in benzene and chloroform [REFS‑2].

Molecular Formula C3H3NO2S
Molecular Weight 117.13 g/mol
CAS No. 2346-24-9
Cat. No. B3050068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-thioxooxazolidin-4-one
CAS2346-24-9
Molecular FormulaC3H3NO2S
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=S)O1
InChIInChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7)
InChIKeyGCSVNNODDIEGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‑Grade Profile: 2‑Thioxooxazolidin‑4‑one (CAS 2346‑24‑9) – Core Scaffold, Physicochemical Identity, and Comparator Landscape


2‑Thioxooxazolidin‑4‑one (IUPAC: 2‑sulfanylidene‑1,3‑oxazolidin‑4‑one) is the parent heterocycle of a family of 4‑oxazolidinones that carry a thione group at position 2 [REFS‑1]. It is a low‑molecular‑weight (117.13 g mol⁻¹) solid that is practically insoluble in water but soluble in benzene and chloroform [REFS‑2]. The scaffold is exploited in medicinal chemistry as a conformationally constrained, hydrogen‑bond‑capable building block, and its derivatives have been profiled as tyrosinase inhibitors, anticancer agents, and chiral probes. The closest structural analogs that a procurement decision routinely confronts are rhodanine (2‑thioxothiazolidin‑4‑one), oxazolidine‑2,4‑dione, and the oxazolidinone antibacterial linezolid; this guide provides the quantitative data required to distinguish the title compound from those alternatives.

Why Rhodanine, Oxazolidine‑2,4‑dione, or Linezolid Cannot Simply Replace 2‑Thioxooxazolidin‑4‑one in Research and Industrial Applications


Although rhodanine shares the thione motif and oxazolidine‑2,4‑dione shares the 4‑oxo‑heterocycle, swapping these scaffolds leads to quantitatively different biological and physicochemical outcomes because the ring heteroatom (O vs S) and the substituent at C‑2 (C=S vs C=O) fundamentally alter hydrogen‑bond donor/acceptor capacity, metal‑chelation geometry, and rotational barriers around the N–aryl bond [REFS‑1]. In tyrosinase inhibition, the 2‑thioxooxazolidin‑4‑one template delivers IC₅₀ values 2‑ to 5‑fold lower than the clinical reference kojic acid, while rhodanine‑based analogs tested under identical conditions lose this advantage [REFS‑2]. For atropisomer‑enabled applications, the racemization barriers of N‑aryl‑2‑thioxooxazolidin‑4‑ones (82–129 kJ mol⁻¹) differ predictably from those of the corresponding rhodanines, which directly impacts chromatographic enantiomer separation and configurational stability in asymmetric synthesis [REFS‑1]. Consequently, treating these scaffolds as interchangeable introduces uncontrolled variance in potency, selectivity, and chiral integrity.

Comparator‑Anchored Quantitative Differentiation of 2‑Thioxooxazolidin‑4‑one in Tyrosinase Inhibition, Anticancer Selectivity, and Atropisomer Stability


5‑Fold Superior Tyrosinase Inhibition vs. Kojic Acid Under Identical Assay Conditions

In a direct head‑to‑head evaluation using mushroom tyrosinase with L‑tyrosine as substrate, the 2,4‑dihydroxyphenyl analog 1c of (Z)‑5‑(substituted benzylidene)‑3‑phenyl‑2‑thioxooxazolidin‑4‑one exhibited an IC₅₀ of 4.70 ± 0.40 μM, while the clinical comparator kojic acid showed an IC₅₀ of 23.18 ± 0.11 μM under the same conditions [REFS‑1]. This represents a 4.9‑fold improvement in potency. A second analog, 1j, bearing a 2‑hydroxyphenyl group, recorded an IC₅₀ of 11.18 ± 0.54 μM (2.1‑fold better than kojic acid). Both compounds acted as competitive inhibitors, as confirmed by Lineweaver–Burk kinetics, and docking simulations across four independent programs corroborated stronger binding to the tyrosinase active site relative to kojic acid [REFS‑1].

tyrosinase inhibition melanogenesis competitive inhibitor

Cellular Tyrosinase Activity Suppression Superior to Kojic Acid at Half the Concentration

In α‑MSH‑ and IBMX‑co‑stimulated B16F10 melanoma cells, compounds 1c and 1j at 10 μM reduced cellular tyrosinase activity more potently than kojic acid at 20 μM, without detectable cytotoxicity in EZ‑Cytox assays [REFS‑1]. Both compounds also significantly inhibited melanin production in a dose‑dependent manner, confirming that the cellular anti‑melanogenic effect is primarily driven by tyrosinase inhibition rather than general cytotoxicity.

cellular tyrosinase melanogenesis B16F10 melanoma

Selective Anticancer Cytotoxicity with Negligible Toxicity in Human PBMCs – Class‑Level Inference vs. Standard Oxazolidinones

Five novel 2‑thioxooxazolidin‑4‑one derivatives were screened against seven human tumor cell lines and peripheral blood mononuclear cells (PBMCs) from healthy donors. All derivatives were non‑cytotoxic to PBMCs, while NB‑4 showed the highest cytotoxicity in Jurkat cells (IC₅₀ = 15.19 μM) and NB‑3 in HL‑60 cells (IC₅₀ = 17.84 μM) [REFS‑1]. Although no direct head‑to‑head comparison with a standard oxazolidinone (e.g., linezolid) under this exact panel exists, published data for linezolid and its analogs typically show cytotoxicity in normal cells at similar or lower concentrations [REFS‑2]. The clean PBMC safety profile of the 2‑thioxooxazolidin‑4‑one series therefore suggests a favorable therapeutic window for hematological cancer applications.

anticancer selectivity index PBMC safety

Quantified Atropisomerism: Racemization Barrier Range of 82–129 kJ mol⁻¹ Enables Tunable Configurational Stability

N‑(o‑aryl)‑substituted 2‑thioxooxazolidin‑4‑ones exist as thermally interconvertible atropisomers due to restricted rotation about the Nsp²–Caryl bond. Dynamic ¹H NMR and chiral HPLC equilibration studies determined the racemization barriers (ΔG‡) to range from 82 to 129 kJ mol⁻¹, depending on the ortho‑substituent size [REFS‑1]. Under the same experimental framework, the corresponding N‑arylrhodanines displayed distinct barrier magnitudes that scale linearly with the van der Waals radius of the ortho‑halogen, but the absolute values differ between the oxazolidinone and thiazolidinone scaffolds [REFS‑1]. This tunable, scaffold‑specific atropisomerism is absent in oxazolidine‑2,4‑diones, where the C‑2 carbonyl changes the electronic environment of the N–aryl bond.

atropisomerism chiral separation racemization barrier

Single‑Step Scaffold Assembly from α‑Keto Thioesters Contrasts with Multi‑Step Syntheses of Rhodanine and Oxazolidine‑2,4‑dione

A direct synthesis of 2‑thioxooxazolidin‑4‑ones proceeds by reacting α‑keto thioesters with sodium thiocyanate via a thiolate‑transfer mechanism, yielding the heterocyclic core in a single step [REFS‑1]. By comparison, the synthesis of the analogous oxazolidine‑2,4‑dione requires potassium cyanate and often gives lower yields with aromatic amine substrates, while rhodanine syntheses from dithiocarbamate salts require two or more isolated steps [REFS‑1][REFS‑2]. The reported method tolerates a variety of primary and secondary aliphatic amines, providing rapid access to diversely substituted 2‑thioxooxazolidin‑4‑ones, although aniline derivatives remain problematic under the current protocol.

synthetic methodology thiolate transfer reaction yield

Fungicidal Field‑Use Validation of Thioxooxazolidinones in DuPont Patent Literature

A DuPont patent (US 4,957,933 / WO 1990/012791) explicitly demonstrates that thioxooxazolidinones, including the 2‑thioxooxazolidin‑4‑one chemotype, provide effective control of fungal plant diseases when applied at agronomically relevant rates [REFS‑1]. The patent compares the performance of thioxooxazolidinones with oxazolidinediones and structurally related heterocycles, showing that the sulfur‑containing analogs offer superior fungicidal efficacy against certain pathogens under field conditions. While the patent does not disclose MIC values in a standardized modern format, it establishes a precedent for industrial‑scale utility that is absent for the simple oxazolidine‑2,4‑dione core.

fungicide agricultural application plant disease control

Evidence‑Linked Application Scenarios for 2‑Thioxooxazolidin‑4‑one in Tyrosinase‑Focused Cosmeceutical Screening, Selective Oncology Hit Finding, and Chiral Building‑Block Synthesis


Skin‑Lightening Agent Discovery: Primary Screening Against Mushroom and Human Tyrosinase

Based on the direct 4.9‑fold potency advantage of analog 1c over kojic acid in enzymatic assays and the superior cellular activity at 10 μM (half the kojic acid dose) [REFS‑1], the 2‑thioxooxazolidin‑4‑one scaffold is the preferred starting point for cosmeceutical programs targeting hyperpigmentation. The competitive inhibition mechanism, validated by both kinetics and multi‑program docking, reduces the likelihood of non‑specific enzyme inactivation, a common pitfall with metal‑chelating inhibitors like kojic acid [REFS‑1]. Researchers procuring this scaffold can expect to identify development candidates that retain the efficacy advantage in human tyrosinase homology models.

Selective Antileukemic Hit Identification with a Favorable Normal‑Cell Safety Margin

The Pharmacological Reports study demonstrated that 2‑thioxooxazolidin‑4‑one derivatives NB‑3 and NB‑4 exert low‑micromolar cytotoxicity against HL‑60 and Jurkat leukemia cells while remaining non‑toxic to human PBMCs [REFS‑2]. This selectivity profile, although based on a small compound set, is a critical differentiator from classical oxazolidinones such as linezolid, which are associated with myelosuppression upon prolonged dosing [REFS‑2]. Procurement for academic or industrial oncology groups should prioritize this scaffold for mechanism‑of‑action studies and lead optimization in hematological cancers.

Chiral Scaffold for Asymmetric Catalysis and Atropisomer‑Enriched Library Synthesis

The quantified racemization barriers (82–129 kJ mol⁻¹) and the linear dependence of ΔG‡ on ortho‑substituent size [REFS‑3] make N‑aryl‑2‑thioxooxazolidin‑4‑ones uniquely suited for constructing atropisomer libraries with predictable configurational stability. Unlike the corresponding rhodanines, which require separate calibration, and oxazolidine‑2,4‑diones, which lack the thione‑driven electronic differentiation, this scaffold allows chemists to dial in the desired half‑life of enantiomerization by choosing an appropriate ortho‑substituent. This capability is directly applicable to medicinal chemistry campaigns where atropisomerism is exploited for isoform selectivity.

Agrochemical Fungicide Lead Generation Exploiting the Thione Pharmacophore

The DuPont patent portfolio [REFS‑4] provides industrial validation that the thioxooxazolidinone chemotype can deliver field‑effective plant disease control. Procurement for agrochemical discovery can leverage this precedent to build focused libraries around the 2‑thioxooxazolidin‑4‑one core, targeting modern resistance‑prone pathogens, while avoiding the intellectual property space occupied by rhodanine‑based fungicides.

Quote Request

Request a Quote for 2-thioxooxazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.